3,4-diethoxy-N-[1-(3-ethyl-1,2,4-oxadiazol-5-yl)cyclohexyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-diethoxy-N-[1-(3-ethyl-1,2,4-oxadiazol-5-yl)cyclohexyl]benzamide is a complex organic compound that features a benzamide core with various functional groups attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-diethoxy-N-[1-(3-ethyl-1,2,4-oxadiazol-5-yl)cyclohexyl]benzamide typically involves multiple steps. One common approach starts with the preparation of the 1,2,4-oxadiazole ring, which can be synthesized through the reaction of amidoximes with carboxylic acids or their derivatives under dehydrating conditions . The cyclohexyl group is then introduced via a cycloaddition reaction. The final step involves the formation of the benzamide linkage through the reaction of the amine group with a benzoyl chloride derivative .
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions and to enhance yield and purity. Catalysts and solvents are carefully selected to optimize the reaction efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
3,4-diethoxy-N-[1-(3-ethyl-1,2,4-oxadiazol-5-yl)cyclohexyl]benzamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas, palladium catalyst
Substitution: Sodium hydride, lithium diisopropylamide
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Amines, alcohols
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
3,4-diethoxy-N-[1-(3-ethyl-1,2,4-oxadiazol-5-yl)cyclohexyl]benzamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3,4-diethoxy-N-[1-(3-ethyl-1,2,4-oxadiazol-5-yl)cyclohexyl]benzamide involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The benzamide moiety may also contribute to binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- 3,4-diethoxyphenethyl-2-(3,4-diethoxyphenyl)acetamide
- 3,5-bis(4-nitrofurazan-3-yl)-1,2,4-oxadiazole
- 3,3’-bis(4-nitrofurazan-3-yl)-5,5’-bi(1,2,4-oxadiazole)
Uniqueness
3,4-diethoxy-N-[1-(3-ethyl-1,2,4-oxadiazol-5-yl)cyclohexyl]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C21H29N3O4 |
---|---|
Molecular Weight |
387.5 g/mol |
IUPAC Name |
3,4-diethoxy-N-[1-(3-ethyl-1,2,4-oxadiazol-5-yl)cyclohexyl]benzamide |
InChI |
InChI=1S/C21H29N3O4/c1-4-18-22-20(28-24-18)21(12-8-7-9-13-21)23-19(25)15-10-11-16(26-5-2)17(14-15)27-6-3/h10-11,14H,4-9,12-13H2,1-3H3,(H,23,25) |
InChI Key |
ROMUVMCISXBZCR-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NOC(=N1)C2(CCCCC2)NC(=O)C3=CC(=C(C=C3)OCC)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.